2-(1-Boc-3-piperidinylidene)acetonitrile 2-(1-Boc-3-piperidinylidene)acetonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC13779937
InChI: InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-8-4-5-10(9-14)6-7-13/h6H,4-5,8-9H2,1-3H3/b10-6-
SMILES: CC(C)(C)OC(=O)N1CCCC(=CC#N)C1
Molecular Formula: C12H18N2O2
Molecular Weight: 222.28 g/mol

2-(1-Boc-3-piperidinylidene)acetonitrile

CAS No.:

Cat. No.: VC13779937

Molecular Formula: C12H18N2O2

Molecular Weight: 222.28 g/mol

* For research use only. Not for human or veterinary use.

2-(1-Boc-3-piperidinylidene)acetonitrile -

Specification

Molecular Formula C12H18N2O2
Molecular Weight 222.28 g/mol
IUPAC Name tert-butyl (3Z)-3-(cyanomethylidene)piperidine-1-carboxylate
Standard InChI InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-8-4-5-10(9-14)6-7-13/h6H,4-5,8-9H2,1-3H3/b10-6-
Standard InChI Key SNIXSVYUUCIRRS-POHAHGRESA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CCC/C(=C/C#N)/C1
SMILES CC(C)(C)OC(=O)N1CCCC(=CC#N)C1
Canonical SMILES CC(C)(C)OC(=O)N1CCCC(=CC#N)C1

Introduction

2-(1-Boc-3-piperidinylidene)acetonitrile is a complex organic compound featuring a piperidine ring, which is a six-membered nitrogen-containing heterocycle. The "Boc" designation refers to the tert-butyloxycarbonyl protecting group, commonly used in organic synthesis to protect amines. This compound is classified under nitriles due to the presence of the acetonitrile group, which contains a carbon-nitrogen triple bond.

Biological Activities and Applications

This compound is primarily utilized as an intermediate in the synthesis of complex organic molecules and pharmaceuticals. It has been investigated for its potential bioactive properties in various biological assays. The mechanism of action involves interactions with biological targets, such as receptors or enzymes, where it may modulate their activity. The unique cyanomethylidene substituent is believed to enhance binding affinity and specificity, impacting its biological effects.

Research Findings and Data

While specific data tables for 2-(1-Boc-3-piperidinylidene)acetonitrile are not readily available in the literature, its applications in medicinal chemistry are promising. The compound's potential in drug development is highlighted by its role as a versatile intermediate in synthesizing complex molecules with diverse biological activities.

PropertyDescription
Molecular FormulaNot specified in available sources
CAS No.50773-41-6
Chemical ClassPiperidine derivatives, Nitriles
SynthesisInvolves reactions with tert-butyl chloroformate and cyanomethylidene reagents
Biological ActivityPotential bioactive properties, interactions with biological targets

Future Directions

Research continues into optimizing the synthesis and exploring new applications of 2-(1-Boc-3-piperidinylidene)acetonitrile within medicinal chemistry. Its versatility as an intermediate makes it a valuable compound for further investigation in drug development.

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